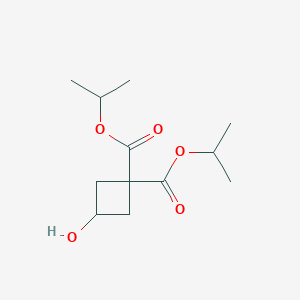![molecular formula C8H7N3O B1404304 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone CAS No. 1256787-55-9](/img/structure/B1404304.png)
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The core structure of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone is significant in medicinal chemistry due to its similarity to purine bases like adenine and guanine. This similarity allows for the creation of analogs that can interact with biological targets involved in disease processes. Researchers utilize this compound in the synthesis of potential therapeutic agents, particularly in the design of kinase inhibitors which play a crucial role in signal transduction pathways .
Biological Activity Profiling
This compound serves as a scaffold for developing new molecules with diverse biological activities. By modifying the substituents on the pyrazolopyridine system, chemists can produce derivatives with varied pharmacological properties. These derivatives are then screened for activity against a wide array of biological targets, including enzymes, receptors, and ion channels .
Material Science
In material science, the electronic properties of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone derivatives make them suitable for use in organic semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are the forefront of next-generation electronic devices .
Chemical Synthesis Methodology
The compound is also pivotal in the development of new synthetic methodologies. Chemists explore various synthetic routes to create this compound and its derivatives, enhancing the efficiency and selectivity of these processes. This research has broader implications for the synthesis of other complex heterocyclic compounds .
Agricultural Chemistry
Derivatives of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone are investigated for their potential use in agriculture. They can act as precursors for the synthesis of compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of new agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound’s derivatives can be used as fluorescent probes or sensors due to their photophysical properties. They can help in detecting ions or molecules, serving as tools for environmental monitoring or diagnostic assays .
Neurochemistry
The structural features of 1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone allow for the exploration of its derivatives as modulators of central nervous system targets. These compounds can be designed to interact with neurotransmitter receptors or transporters, which could lead to new treatments for neurological disorders .
Computational Chemistry
Finally, in computational chemistry, this compound is used in molecular modeling studies to understand the interaction between small molecules and biological macromolecules. Such studies can inform the design of more potent and selective drugs .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have significant and diverse biological and pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity in various biological assays .
Biochemical Pathways
Related compounds have been associated with various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant inhibitory activity in various biological assays .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-8(9-3-6)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIOJEQQOTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)

![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)




